7-Bromo-5-chloro-2-methyl-1,3-benzoxazole
Overview
Description
7-Bromo-5-chloro-2-methyl-1,3-benzoxazole: is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.
Mechanism of Action
- For example, the presence of electron-withdrawing groups (such as compounds 13, 16, 19, and 20) enhances antimicrobial activity against bacteria like Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and the fungus Aspergillus niger .
- Benzoxazole derivatives, in general, exhibit a wide spectrum of pharmacological activities, including inhibition of hepatitis C virus, anti-inflammatory effects, and anticancer properties .
Mode of Action
Biochemical Pathways
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated and chlorinated reagents. One common method involves the reaction of 2-aminophenol with 5-bromo-2-chlorobenzoyl chloride under basic conditions to form the desired benzoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as nano-ZnO can be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: Shows potential in inhibiting the growth of certain cancer cell lines.
Industry:
Material Science: Used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-1,3-benzoxazole
- 7-Chloro-5-bromo-2-methyl-1,3-benzoxazole
Uniqueness: 7-Bromo-5-chloro-2-methyl-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs .
Properties
IUPAC Name |
7-bromo-5-chloro-2-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWPXYVMYURDNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.